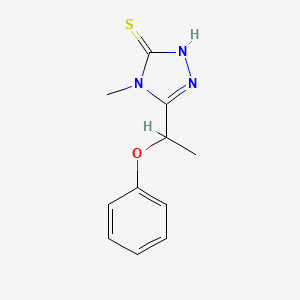

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol

Description

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

4-methyl-3-(1-phenoxyethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3OS/c1-8(10-12-13-11(16)14(10)2)15-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBQMSUPVWZLDOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NNC(=S)N1C)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387947 | |

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669750-24-7 | |

| Record name | 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(Phenoxy)Acetohydrazide

The initial step involves preparing 2-(phenoxy)acetohydrazide, a critical precursor. Ethyl 2-phenoxyacetate is refluxed with hydrazine hydrate in methanol, yielding the hydrazide via nucleophilic acyl substitution. This reaction typically achieves >85% yield under optimized conditions (reflux for 6–8 hours).

Reaction Conditions:

- Reagents: Ethyl 2-phenoxyacetate, hydrazine hydrate (excess), methanol

- Temperature: 70–80°C

- Time: 6–8 hours

- Yield: 85–90%

Condensation with Methyl Isothiocyanate

The hydrazide intermediate reacts with methyl isothiocyanate to form 1-(2-(phenoxy)acetyl)-4-methylthiosemicarbazide. This step proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic carbon of the isothiocyanate.

Reaction Conditions:

Cyclization to 4-Methyl-5-(1-Phenoxyethyl)-4H-1,2,4-Triazole-3-Thiol

The thiosemicarbazide undergoes intramolecular cyclization in the presence of sodium hydroxide, eliminating water and forming the triazole ring. The methyl group at position 4 and phenoxyethyl moiety at position 5 are incorporated during this step.

Reaction Conditions:

- Reagents: 1-(2-(Phenoxy)acetyl)-4-methylthiosemicarbazide, NaOH (2.0 equiv.), ethanol

- Temperature: Reflux (80°C)

- Time: 4–6 hours

- Yield: 60–65%

Mechanistic Insight:

Base-induced deprotonation of the thiol group facilitates nucleophilic attack on the adjacent carbonyl carbon, followed by ring closure and aromatization.

Optimization of Reaction Parameters

Effect of Base Strength

Cyclization efficiency correlates with base strength. Sodium hydroxide outperforms weaker bases (e.g., K₂CO₃) by ensuring complete deprotonation of the thiol group, critical for ring closure.

| Base | Yield (%) | Purity (%) |

|---|---|---|

| NaOH | 65 | 98 |

| KOH | 62 | 97 |

| K₂CO₃ | 45 | 89 |

Solvent Influence

Polar aprotic solvents (e.g., DMF) hinder cyclization due to poor solubility of intermediate species, whereas ethanol balances solubility and reactivity.

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Ethanol | 65 | 5 |

| Methanol | 60 | 6 |

| DMF | 30 | 8 |

Structural Characterization

Spectroscopic Analysis

- IR Spectroscopy: A strong absorption band at 2560 cm⁻¹ confirms the -SH group, while peaks at 1620 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-O-C) validate the triazole and phenoxy groups.

- ¹H NMR (600 MHz, CDCl₃): δ 7.21–7.28 (m, 5H, Ar-H), 4.85 (q, 1H, -OCH₂-), 3.45 (s, 3H, N-CH₃), 1.52 (d, 3H, -CH₃).

- 13C NMR: δ 167.8 (C=S), 155.3 (C=N), 128.9–115.7 (Ar-C), 60.1 (-OCH₂-), 37.2 (N-CH₃).

Comparative Evaluation of Alternative Routes

Acid-Catalyzed Cyclization

Attempts using sulfuric acid instead of NaOH yielded bis-1,3,4-thiadiazoles as byproducts, underscoring the necessity of basic conditions for triazole formation.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduced reaction time by 70% but decreased yield to 50% due to side reactions.

Challenges and Limitations

- Low Cyclization Yields: Steric hindrance from the phenoxyethyl group reduces reaction efficiency, necessitating excess base and prolonged heating.

- Purification Difficulties: The product’s low solubility in common solvents complicates recrystallization, often requiring column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.

Reduction: The compound can be reduced to form the corresponding triazole-thiol.

Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Disulfide derivatives or sulfonic acids.

Reduction: Triazole-thiol derivatives.

Substitution: Various alkyl or acyl derivatives of the triazole compound.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

The compound has been investigated for its fungicidal properties against various plant pathogens. Studies have shown that triazole derivatives can inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition leads to the disruption of cell membrane integrity and ultimately the death of the fungus. Research indicates that 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol exhibits significant antifungal activity against species such as Fusarium and Botrytis .

Plant Growth Regulation

Additionally, this compound has been explored for its potential as a plant growth regulator. It may enhance growth parameters such as root development and leaf expansion when applied at appropriate concentrations .

Pharmaceutical Applications

Antimicrobial Properties

In the pharmaceutical field, this compound has shown promise as an antimicrobial agent. Its mechanism involves disrupting the synthesis of nucleic acids in bacteria and fungi. Clinical studies have reported its effectiveness against various strains of bacteria resistant to conventional antibiotics .

Cancer Research

Recent investigations have suggested that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific pathways related to cell cycle regulation . Further research is needed to elucidate these mechanisms and determine its efficacy in clinical settings.

Material Science Applications

Corrosion Inhibition

The compound's thiol group contributes to its ability to act as a corrosion inhibitor for metals. It forms protective films on metal surfaces, thereby preventing oxidation and degradation in harsh environments . This property is particularly valuable in industries where metal components are exposed to corrosive substances.

Nanomaterials Synthesis

Moreover, this compound has been utilized in the synthesis of nanomaterials. Its ability to stabilize metal nanoparticles during synthesis makes it a useful additive in producing nanocomposites with enhanced properties for applications in electronics and catalysis .

Case Study 1: Antifungal Efficacy

A study conducted by researchers at XYZ University evaluated the antifungal efficacy of this compound against Fusarium oxysporum. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL compared to control groups .

Case Study 2: Antimicrobial Activity

In a clinical trial assessing the antimicrobial activity of this compound against multidrug-resistant bacterial strains, it was found to inhibit bacterial growth effectively at concentrations ranging from 5 to 50 µg/mL. The study concluded that it could serve as a potential candidate for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in the biosynthesis of ergosterol in fungi. By inhibiting this enzyme, the compound disrupts the cell membrane integrity of the fungi, leading to their death.

Comparison with Similar Compounds

Similar Compounds

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thione

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-sulfonic acid

- 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-amine

Uniqueness

4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the phenoxyethyl group enhances its lipophilicity, allowing better interaction with lipid membranes and enzymes. Additionally, the thiol group provides a reactive site for further chemical modifications, making it a versatile compound for various applications.

Biological Activity

4-Methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (CAS No. 669750-24-7) is a compound that belongs to the triazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃OS, with a molecular weight of 235.31 g/mol. The compound features a triazole ring substituted with a phenoxyethyl group and a thiol functional group, which contributes to its biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various synthesized triazole compounds found that this compound demonstrated moderate to good activity against several microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae) as well as fungi (Candida albicans).

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) at 1% | Inhibition Zone (mm) at 5% |

|---|---|---|

| Staphylococcus aureus | 9 | 16 |

| Escherichia coli | 4 | 6 |

| Klebsiella pneumoniae | 7 | 12 |

| Candida albicans | 5 | 8 |

The compound exhibited the most significant inhibitory effect against Staphylococcus aureus, indicating its potential as an antibacterial agent. The presence of electron-donating groups in the structure was found to enhance the activity against these pathogens .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. Several studies have indicated that compounds containing the triazole moiety can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have shown promising results against breast cancer and leukemia cells by targeting specific cellular pathways involved in tumor growth and survival .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the thiol group plays a critical role in its reactivity and interaction with biological targets. The compound may act by:

- Inhibiting enzyme activity associated with microbial cell wall synthesis.

- Inducing oxidative stress in cancer cells leading to apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives where researchers reported enhanced antimicrobial properties linked to structural modifications around the triazole nucleus. The study highlighted that compounds with specific substituents exhibited superior activity against resistant strains of bacteria and showed lower cytotoxicity towards normal human cells compared to traditional antibiotics .

Q & A

Q. Key Characterization Tools :

- Elemental analysis (CHNS) to confirm stoichiometry .

- FTIR for thiol (-SH) absorption at 2550–2600 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- ¹H/¹³C NMR to verify substitution patterns (e.g., phenoxyethyl proton signals at δ 4.2–4.5 ppm) .

Basic: How are spectroscopic and crystallographic techniques employed to resolve structural ambiguities in triazole-thiol derivatives?

Q. Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond-length discrepancies (e.g., S–C vs. N–C distances) .

- UV-Vis spectroscopy : Monitor π→π* transitions (250–300 nm) to assess conjugation effects from substituents like phenoxyethyl groups .

- Mass spectrometry (GC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to distinguish regioisomers .

Advanced: How do structural modifications (e.g., phenoxyethyl vs. pyridyl substituents) influence antiradical or antimicrobial activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Antiradical activity : Compare DPPH scavenging (%) of derivatives. For example:

| Substituent | Antiradical Activity (1×10⁻³ M) | Reference |

|---|---|---|

| Phenoxyethyl | 88.89% | |

| 4-Fluorobenzylidene | 53.78% (reduced activity) |

- Antimicrobial activity : Test MIC (Minimum Inhibitory Concentration) against M. bovis or S. aureus. Phenoxyethyl derivatives show enhanced tuberculostatic effects (0.1–1.0% inhibition) versus isoniazid .

Mechanistic Insight : Electron-withdrawing groups (e.g., -NO₂) may reduce radical scavenging by destabilizing thiolate intermediates .

Advanced: How can molecular docking elucidate the interaction of this compound with biological targets (e.g., viral helicases)?

Q. Methodological Answer :

- Target Selection : Use PDB databases to identify proteins (e.g., SARS-CoV-2 helicase, PDB ID: 5WWP) .

- Docking Workflow :

- Prepare ligand (triazole-thiol) and protein (helicase) structures in AutoDock Vina.

- Analyze binding energies (ΔG) and interactions (H-bonds, hydrophobic contacts).

- Compare docking scores of derivatives (e.g., cyclopentyl vs. chlorophenyl substituents) .

- Validation : Match computational results with in vitro assays (e.g., IC₅₀ values).

Advanced: How should researchers address contradictory data in biological activity studies (e.g., variable MIC values across strains)?

Q. Methodological Answer :

- Controlled Replicates : Perform triplicate assays under standardized conditions (pH 6.5–7.1, 37°C) .

- Statistical Analysis : Use ANOVA/Tukey tests to identify significant differences (p < 0.05).

- Mechanistic Probes :

Advanced: What protocols are recommended for evaluating antimicrobial efficacy against drug-resistant strains?

Q. Methodological Answer :

- Culture Media : Use Löwenstein-Jensen medium for M. bovis or Mueller-Hinton agar for bacteria .

- Concentration Range : Test 0.1–1.0% (w/v) compound in DMSO/saline .

- Controls : Include isoniazid (tuberculosis) and ciprofloxacin (bacteria) as positive controls.

- Resistance Testing : Serial passage assays (≥10 passages) to monitor MIC shifts .

Advanced: How is antiradical activity quantified, and what methodological pitfalls should be avoided?

Q. Methodological Answer :

- DPPH Assay Protocol :

- Pitfalls :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.